2-Amino-4,6-dibromobenzaldehyde
Overview
Description
2-Amino-4,6-dibromobenzaldehyde is an organic compound with the molecular formula C7H5Br2NO. It is characterized by a benzene ring substituted with two bromine atoms, an amino group, and an aldehyde group. This compound is commonly used in organic synthesis and medicinal chemistry as a building block for the preparation of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4,6-dibromobenzaldehyde typically involves the bromination of o-aminobenzaldehyde. One common method includes the reduction of o-nitrobenzaldehyde using an iron powder/glacial acetic acid system to obtain o-aminobenzaldehyde, which is then brominated using bromine . Another method involves catalyzed hydrogenation reduction in the presence of metal catalysts such as palladium-charcoal and skeletal nickel, followed by bromination using hydrobromic acid .
Industrial Production Methods: For industrial-scale production, the method involving catalyzed hydrogenation reduction is preferred due to its higher yield and purity. This method also avoids the environmental pollution associated with iron sludge from the iron powder reduction method .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,6-dibromobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Amino-4,6-dibromobenzoic acid.
Reduction: 2-Amino-4,6-dibromobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4,6-dibromobenzaldehyde is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dibromobenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an intermediate in the synthesis of drugs that target specific enzymes or receptors. The amino and aldehyde groups allow it to form Schiff bases with amines, which can then undergo further chemical transformations .
Comparison with Similar Compounds
2-Amino-3,5-dibromobenzaldehyde: Similar structure but with bromine atoms at different positions. .
3-Bromobenzaldehyde: Contains only one bromine atom and lacks the amino group.
Uniqueness: 2-Amino-4,6-dibromobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and makes it suitable for specific synthetic applications. The presence of both amino and aldehyde groups allows for versatile chemical transformations, making it a valuable intermediate in various fields of research and industry .
Properties
IUPAC Name |
2-amino-4,6-dibromobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQACHPDXIQVYSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C=O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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